molecular formula C15H18ClN3O4 B1429496 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1379811-23-0

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B1429496
M. Wt: 339.77 g/mol
InChI Key: HRJBTHQTFCXBHB-UHFFFAOYSA-N
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Description

“2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H18ClN3O4 and a molecular weight of 339.77 . It is also known by the English alias "2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(4-methoxyphenyl)-3-oxo-" .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, “2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide” was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics . The synthesis involved a ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, attached to a chloroacetyl group and a 4-methoxyphenylacetamide group .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 687.2±55.0 °C, and its predicted density is 1.331±0.06 g/cm3 . The predicted pKa is 13.80±0.40 .

Scientific Research Applications

Pharmacogenetics and Drug Metabolism

Studies have highlighted the importance of understanding the metabolism of drugs like paracetamol (acetaminophen), which shares a functional moiety similar to acetamide derivatives. The metabolism involves multiple pathways including glucuronidation, sulfation, oxidation, and deacetylation, with significant implications for drug safety and efficacy. Research has shown that genetic differences can influence the metabolism of such compounds, affecting their therapeutic and toxic effects (Li-zi Zhao & G. Pickering, 2011).

Environmental Monitoring and Toxicology

Another area of application for chemical compounds is in the monitoring and assessment of environmental pollutants. Studies on the herbicide 2,4-D highlight the importance of understanding chemical toxicology and environmental impact. Such research can inform the development of strategies for managing and mitigating the effects of chemical compounds on ecosystems (Natana Raquel Zuanazzi et al., 2020).

Advanced Oxidation Processes

The degradation of pharmaceutical compounds like acetaminophen in water through advanced oxidation processes (AOPs) is a critical area of environmental chemistry. Research focuses on understanding the kinetics, mechanisms, and by-products of AOPs to enhance the removal of recalcitrant compounds from water sources, improving environmental protection and water quality (Mohammad Qutob et al., 2022).

Chemical Synthesis and Drug Development

The synthesis and pharmacological activities of compounds like piracetam, which shares a structural relation to acetamide derivatives, demonstrate the process of drug development from chemical synthesis to application in treating central nervous system disorders. Such research underpins the development of new therapeutic agents and enhances our understanding of drug mechanisms (Nidhi Dhama et al., 2021).

properties

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c1-23-11-4-2-10(3-5-11)18-13(20)8-12-15(22)17-6-7-19(12)14(21)9-16/h2-5,12H,6-9H2,1H3,(H,17,22)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJBTHQTFCXBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160086
Record name 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(4-methoxyphenyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide

CAS RN

1379811-23-0
Record name 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(4-methoxyphenyl)-3-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(4-methoxyphenyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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